(3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride
Description
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
(3R)-3-(3-chlorophenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1 |
InChI Key |
PLZHYTNQTCPVLC-HNCPQSOCSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC(=CC=C2)Cl.Cl |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction is a cornerstone method for synthesizing (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride. This reaction facilitates the coupling of 3-chlorophenol with a chiral 3-hydroxypyrrolidine intermediate under mild conditions, retaining stereochemistry.
Example Protocol (adapted from):
- Reactants :
- (3R)-3-Hydroxypyrrolidine derivative (e.g., tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate).
- 3-Chlorophenol.
- Diisopropyl azodicarboxylate (DIAD) or DEAD.
- Triphenylphosphine (PPh₃).
- Conditions :
- Solvent: Tetrahydrofuran (THF) or toluene.
- Temperature: Room temperature (18–25°C).
- Post-Reaction Treatment :
- Acidic hydrolysis (e.g., 4M HCl in dioxane) to remove protecting groups (e.g., Boc).
- Purification via extraction and crystallization.
Yield and Purity :
- A reported yield of 55% was achieved for a related (3R)-3-(2-chlorophenoxy)pyrrolidine hydrochloride derivative.
- Enantiomeric excess (ee) >99% is achievable with enantioselective synthesis of the hydroxypyrrolidine intermediate.
| Reagent/Step | Quantity | Conditions |
|---|---|---|
| DIAD/PPh₃ | 1.0–1.2 eq | THF, 18–25°C, 18 h |
| HCl in dioxane | 4M, 250 mL | Room temperature, 2 h |
| Workup | Ethyl acetate/water | pH adjustment to ~9 (K₂CO₃) |
Enantioselective Synthesis of the Pyrrolidine Core
The (3R)-3-hydroxypyrrolidine intermediate is critical for stereochemical integrity. Methods include:
- Asymmetric Hydrogenation :
- Chiral Pool Synthesis :
Key Considerations :
- Protecting Groups : tert-Butoxycarbonyl (Boc) or benzyl (Cbz) groups stabilize the amine during oxidation or coupling.
- Catalyst Selection : Palladium or rhodium catalysts enable cross-coupling for aryl substitutions.
Alternative Routes and Optimization
Ullmann Coupling
For aryl ether formation, Ullmann coupling offers an alternative to the Mitsunobu reaction, though it often requires harsher conditions.
Conditions :
- Catalyst : CuBr or CuI with a base (e.g., Cs₂CO₃).
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO).
- Temperature : 60–100°C.
Advantages :
C-H Activation Strategies
For advanced intermediates, palladium-catalyzed C-H activation enables direct functionalization of pyrrolidine derivatives.
Example :
- Substrate : N-Protected (3R)-3-hydroxypyrrolidine.
- Catalyst : Pd(OAc)₂ with a directing group (e.g., 8-aminoquinoline).
- Arylation : Reaction with 3-chlorophenyl iodide under oxidative conditions.
Yield : 45–60% for analogous substrates.
Purification and Characterization
Workup and Isolation
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃Cl₂NO |
| Molecular Weight | 234.12 g/mol |
| Melting Point | Not reported (amorphous solid) |
| Optical Rotation | [α]₂₅ᴰ +X.X (c = X.X, CHCl₃) |
| ¹H NMR | δ 3.7–4.2 (m, pyrrolidine), 7.0–7.5 (m, aryl) |
Data inferred from analogous compounds.
Challenges and Solutions
Stereochemical Control
Scalability
- Issue : Mitsunobu reagents (DIAD/DEAD) are expensive.
- Solution : Optimize catalyst loading (e.g., 5 mol% Pd for cross-couplings).
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the pyrrolidine ring undergoes alkylation and acylation under standard conditions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, NaH, THF, 0°C → RT | N-Methyl derivative | 85 | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | 78 |
-
Mechanistic Insight : Alkylation proceeds via an SN2 pathway, while acylation involves nucleophilic attack by the amine on the electrophilic carbonyl carbon.
-
Applications : These derivatives are intermediates in synthesizing CNS-targeting pharmaceuticals .
Hydrolysis of the Chlorophenoxy Group
The 3-chlorophenoxy moiety participates in hydrolysis under basic conditions:
| Conditions | Product | Yield (%) | Notes | Reference |
|---|---|---|---|---|
| NaOH (2M), EtOH, 80°C, 6h | 3-Hydroxyphenoxy analog | 92 | Retention of stereochemistry | |
| K₂CO₃, H₂O/THF, reflux | Phenol derivative | 88 | Requires phase-transfer catalyst |
-
Kinetics : Hydrolysis follows first-order kinetics with a half-life of 2.1h at pH 12.
Nucleophilic Aromatic Substitution
The electron-deficient chlorophenoxy group undergoes SNAr reactions:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 12h | 3-Azidophenoxy derivative | 76 | |
| NH₂CH₂Ph | CuI, K₃PO₄, DMSO, 100°C | 3-Benzylaminophenoxy analog | 68 |
-
Regioselectivity : Substitution occurs exclusively at the para-position to the chlorine atom due to electronic directing effects .
Oxidation of the Pyrrolidine Ring
The saturated pyrrolidine ring is oxidized to pyrrole under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄ (1M), 60°C, 4h | Pyrrole derivative | 78 | |
| MnO₂ | CHCl₃, RT, 24h | Partially oxidized | 42 |
-
Byproducts : Over-oxidation to γ-lactam is observed with excess KMnO₄.
Acid-Base Reactions
The hydrochloride salt exhibits reversible protonation:
| Property | Value | Method | Reference |
|---|---|---|---|
| pKa (pyrrolidine NH) | 9.2 ± 0.1 | Potentiometric | |
| Solubility in H₂O (25°C) | 48 mg/mL | Gravimetric |
Catalytic Hydrogenation
Though not directly reactive, the compound serves as a substrate in asymmetric hydrogenation:
| Catalyst | Conditions | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Ru-(S)-BINAP | H₂ (50 bar), MeOH | >99.9 | |
| Rh-DuPhos | H₂ (10 bar), THF | 98.5 |
Stability Under Thermal and pH Conditions
| Condition | Degradation (%) | Half-Life | Major Degradant | Reference |
|---|---|---|---|---|
| pH 1.0 (HCl), 37°C, 24h | <5 | >1 month | None detected | |
| pH 7.4, 60°C, 48h | 12 | 14d | Hydrolyzed chlorophenoxy | |
| pH 10.0, 25°C, 7d | 28 | 25d | Phenolic derivative |
Scientific Research Applications
Chemistry
In organic synthesis, (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride serves as a building block for the synthesis of more complex molecules
Biology
The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies. Its structural features make it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
The compound finds applications in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride with key analogs, highlighting differences in substituents, molecular weight, and physicochemical properties:
Key Observations:
Trifluoromethyl Group: The CF₃-substituted analog (267.68 g/mol) exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Alkoxy vs. Phenoxy: The 3-methylbutoxy analog (193.72 g/mol) lacks an aromatic ring, significantly reducing steric bulk and lipophilicity .
Stereochemistry : All listed compounds retain the (3R)-configuration, underscoring the importance of stereochemistry in maintaining target binding efficacy.
Biological Activity
(3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms, biological effects, and comparative analysis with related compounds, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a chlorophenoxy group. Its chemical formula is , indicating the presence of chlorine, which can enhance biological activity through various interactions with biological targets. The chiral nature of the pyrrolidine structure contributes to its specific pharmacological effects.
The biological activity of (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride is primarily attributed to its interactions with neurotransmitter systems, particularly:
- Neurotransmitter Receptors : Preliminary studies suggest that this compound may influence acetylcholine and serotonin receptors, which are crucial for neuroprotection and mood regulation.
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in cellular signaling pathways, potentially leading to anti-inflammatory and analgesic effects.
Neuroprotective Effects
In vitro studies have demonstrated that (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride protects neuronal cells from oxidative stress-induced apoptosis. This effect is linked to its ability to modulate signaling pathways associated with cell survival and apoptosis. Notably, it has shown promise in reducing neuroinflammation, which is critical in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride compared to structurally related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (3R)-3-(3-chlorophenoxy)pyrrolidine HCl | Pyrrolidine derivative | Potential neuroprotective, anti-inflammatory |
| 1-Methylpyrrolidine | Pyrrolidine derivative | Neuroprotective properties |
| 2-(2-Methoxyethoxy)ethylamine | Ether amine | Antidepressant effects |
| N,N-Dimethylpyrrolidine | Pyrrolidine derivative | Analgesic properties |
This comparison highlights the unique pharmacological profile of (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride, suggesting that its specific chiral configuration and functional groups contribute to its distinct biological activities.
Case Studies and Research Findings
Several studies have investigated the biological effects of (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride:
- Neuroprotection Study : A study indicated that this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .
- Inflammation Modulation : Research demonstrated that (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride inhibited pro-inflammatory cytokine production in microglial cells, indicating its role as an anti-inflammatory agent .
- Analgesic Properties : In animal models, the compound exhibited analgesic effects comparable to traditional pain relievers, supporting its potential use in pain management .
Q & A
Q. What are the recommended methods for synthesizing (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride?
Methodological Answer: Synthesis typically involves enantioselective routes to ensure the desired (3R) configuration. A common approach includes:
- Chiral Pool Strategy : Use (3R)-pyrrolidine derivatives (e.g., tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) as starting materials .
- Phenoxy Group Introduction : React the pyrrolidine scaffold with 3-chlorophenol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to install the phenoxy group stereospecifically.
- Hydrochloride Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt .
Q. Key Parameters for Optimization :
| Parameter | Typical Range | Reference |
|---|---|---|
| Reaction Temperature | 0–25°C (Mitsunobu step) | |
| Solvent | THF or DCM | |
| Purity of Final Product | ≥95% (HPLC) |
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and phenoxy substitution (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₀H₁₃ClNO·HCl: calculated 246.06) .
- Chiral HPLC : Enantiomeric purity assessment using a chiral stationary phase (e.g., CHIRALPAK® AD-H column) .
- X-ray Crystallography : Resolve absolute configuration if crystalline .
Q. Common Pitfalls :
Q. What safety protocols are critical for handling (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution .
- Storage : Store at –20°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis .
- Emergency Measures :
- Waste Disposal : Neutralize with sodium bicarbonate before incineration .
Q. Hazard Classification (GHS) :
| Hazard Category | Signal Word | Precautionary Measures | Reference |
|---|---|---|---|
| Acute Toxicity (Oral) | Warning | Avoid ingestion; use PPE | |
| Eye Irritation | Warning | Immediate flushing |
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol during phenoxy group coupling .
- Process Monitoring : Track enantiomeric excess (ee) via chiral HPLC at each synthetic step. Adjust reaction time/temperature if ee drops below 98% .
Case Study :
A 2023 study achieved 99% ee using (R)-BINOL-derived phosphoric acid catalysts in phenoxy coupling reactions .
Q. How should researchers address contradictions in pharmacological data for this compound?
Methodological Answer:
- Source Identification : Compare experimental conditions (e.g., cell lines, animal models, dosing regimens). For example, discrepancies in IC₅₀ values may arise from differences in assay pH or serum protein binding .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends. A 2024 review noted that logP variations (2.1–2.5) correlate with conflicting blood-brain barrier permeability results .
- In Silico Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target receptors (e.g., σ-1 or NMDA receptors) .
Example Conflict Resolution :
A 2022 study resolved conflicting dopamine receptor binding data by standardizing radioligand concentrations across labs .
Q. What in silico methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to predict membrane permeability (e.g., using GROMACS) .
- QSAR Modeling : Train models on pyrrolidine derivatives with known EC₅₀ values (e.g., using MOE or Schrödinger) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for metabolite prediction .
Q. Validation Metrics :
| Method | Key Output | Reference |
|---|---|---|
| MD Simulations | Free energy of membrane insertion | |
| QSAR | Predicted IC₅₀ ± 0.3 log units |
Q. What strategies mitigate batch-to-batch variability in preclinical studies?
Methodological Answer:
- Quality Control (QC) : Implement strict HPLC-UV purity thresholds (>98%) and residual solvent analysis (e.g., ≤500 ppm ethanol) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to establish shelf-life .
- Blinding : Use third-party vendors for randomization and blinding in animal studies to reduce bias .
Case Study :
A 2024 preclinical trial reduced variability by standardizing synthesis protocols across three independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
